
3-Hydroxy Fenretinide
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Overview
Description
3-Hydroxy Fenretinide (N-(3-hydroxyphenyl)retinamide) is a synthetic retinoid derivative structurally related to Fenretinide (4-HPR, N-(4-hydroxyphenyl)retinamide), a well-studied chemopreventive and anticancer agent. Unlike 4-HPR, which features a hydroxyl group at the para position of the phenyl ring, this compound substitutes this group at the meta position. This minor structural alteration significantly impacts its biological activity, particularly in apoptosis induction and growth inhibition across cancer cell lines . Preclinical studies highlight its superior potency compared to 4-HPR in bladder cancer models, with enhanced efficacy in reducing cell proliferation and inducing programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Fenretinide typically involves the modification of Fenretinide. One common method includes the hydroxylation of Fenretinide at the 3-position. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Fenretinide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Various substituents can be introduced at different positions on the aromatic ring or the retinoid backbone
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-Hydroxy Fenretinide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other retinoid derivatives with potential therapeutic properties.
Biology: Studied for its effects on cellular processes such as apoptosis and differentiation.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Hydroxy Fenretinide involves its interaction with retinoid receptors and other molecular targets. It induces apoptosis in cancer cells through both retinoid-receptor-dependent and independent pathways. The compound promotes the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of the intrinsic apoptotic pathway. Key molecular targets include the Bcl-2 family of proteins, which regulate apoptosis .
Comparison with Similar Compounds
Structural and Functional Analogues
3-Hydroxy Fenretinide belongs to the phenylretinamide family, which includes derivatives with hydroxyl, carboxyl, or methoxyl groups at positions 2, 3, or 4 on the terminal phenyl ring. Key analogues are compared below:
Mechanistic Differences
- Apoptosis Pathways: Both this compound and 4-HPR upregulate pro-apoptotic genes (e.g., CASP8, CASP4, HERPUD1), but this compound demonstrates stronger activation of Fas/TNFα-mediated pathways compared to 4-HPR and ATRA (all-trans retinoic acid) .
- Nuclear Receptor Interactions: 4-HPR activates PPARγ to suppress pro-inflammatory cytokines (e.g., TNFα, IL-6) in macrophages, contributing to antihypertensive effects . In contrast, this compound’s receptor-binding profile remains uncharacterized, though its structural similarity suggests retinoid X receptor (RXR) modulation .
Efficacy in Preclinical Models
- Bladder Cancer : this compound reduced cell viability by 60–80% in RT4 (grade 1) and UM-UC14 (grade 4) cells at 10 µM, outperforming 4-HPR .
- Prostate Cancer : 4-HPR decreased ras+myc-induced tumor incidence by 49% and mass by 52% in mouse models, attributed to its antiproliferative effects on mammary and prostate epithelia .
- Leukemia : 4-HPR selectively targets quiescent acute myeloid leukemia (AML) cells via ROS accumulation and NF-κB suppression, overcoming chemoresistance .
Toxicity and Pharmacokinetics
- Chronic use reduces hepatic retinoid storage, minimizing liver toxicity compared to retinyl acetate .
Biological Activity
3-Hydroxy Fenretinide, a derivative of fenretinide (4-HPR), is a synthetic retinoid that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is primarily studied for its anticancer properties. It operates through multiple mechanisms, including retinoid receptor activation and modulation of various signaling pathways associated with cell growth and apoptosis. Its biological activity has been documented in numerous studies, highlighting its efficacy against various cancer cell lines.
- Retinoid Receptor Activation : this compound selectively activates retinoic acid receptor gamma (RARG), which is implicated in the regulation of genes involved in cell differentiation and proliferation.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and by degrading anti-apoptotic proteins like MCL-1 through the activation of dihydroceramide desaturase.
- Lipid Metabolism : It enhances serine palmitoyl transferase activity, suggesting a role in lipid metabolism that may influence cancer cell survival and proliferation.
Efficacy Against Cancer Cell Lines
Research indicates that this compound exhibits significant cytotoxicity against various cancer types. The following table summarizes its effectiveness against different cancer cell lines:
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Ovarian (Caov-3) | 3.7 | Apoptosis induction via ROS generation |
Ovarian (OVCAR-3) | 5.2 | Retinoid receptor-mediated signaling |
Ovarian (SKOV3) | 8.2 | Inhibition of anti-apoptotic proteins |
Case Studies
- Clinical Trials : A Phase I clinical trial evaluated the pharmacokinetics and safety profile of fenretinide, revealing that while it demonstrated promising antitumor activity, achieving effective plasma concentrations proved challenging due to high interpatient variability .
- Combination Therapies : A study explored the synergistic effects of combining fenretinide with curcumin for treating non-small cell lung cancer. This combination enhanced apoptosis and inhibited tumor growth more effectively than either agent alone .
- New Formulations : Recent advancements include the development of a novel formulation called nanofenretinide, which significantly improves bioavailability and therapeutic efficacy across various solid tumors. This formulation has shown to inhibit tumor growth independently of mutational status and has favorable toxicological profiles .
Research Findings
Extensive research has characterized the biological activity of this compound:
- Lipidomic Analysis : Studies have demonstrated that treatment with fenretinide leads to significant alterations in ceramide biosynthesis, which plays a crucial role in regulating apoptosis and cell survival .
- Proteomic Profiling : Reverse-phase proteomic arrays have revealed that nanofenretinide activates apoptotic pathways while repressing mTOR signaling, indicating its multifaceted role in cancer therapy .
Q & A
Q. What molecular mechanisms differentiate 3-Hydroxy Fenretinide (fenretinide) from all-trans retinoic acid (ATRA) in apoptosis induction?
Fenretinide primarily induces apoptosis by upregulating pro-apoptotic genes (e.g., CASP8, CASP4, HSPA1A/B) and suppressing the RAS/RAF/ERK survival pathway, while ATRA promotes differentiation and cytostasis but lacks strong apoptotic effects. Fenretinide uniquely inhibits BRAF expression, reducing ERK activation, whereas ATRA upregulates SOSC2 and BRAF, enhancing survival signaling. Genome-wide ChIP-Seq and transcriptome profiling reveal fenretinide’s weaker transcriptional regulation but stronger apoptotic specificity compared to ATRA .
Methodological Insight : Use ChIP-Seq for RXRα binding analysis and microarrays to compare transcriptional profiles. Validate via qRT-PCR (≥90% consistency with microarray data) and ChIP-qPCR for RXRα binding confirmation .
Q. How does fenretinide target cancer stem-like cells in colon cancer models?
Fenretinide selectively inhibits colon cancer sphere cells (enriched in CD44+ populations) by disrupting cell cycle progression and activating stress-response pathways. In serum-free cultures mimicking stem-like conditions, fenretinide reduces sphere formation in HT29 and HCT116 cells, with transcriptome analysis showing upregulation of CDKN1A (p21) and GADD45A (cell cycle arrest) and downregulation of MYC (proliferation). Tumorigenicity assays in immunodeficient mice confirm reduced sphere cell viability .
Methodological Insight : Use low-serum or serum-free culture for sphere enrichment, flow cytometry for CD44+ sorting, and RNA-seq for pathway analysis. Validate via xenograft models .
Q. How can researchers resolve contradictions in receptor-dependency claims for fenretinide-induced apoptosis?
While some studies suggest fenretinide acts independently of nuclear receptors, others implicate RXRα/RARβ-Nur77 interactions. To address this, perform siRNA knockdown of RARβ and Nur77 in Huh7 cells and assess apoptosis via caspase-3/7 activity assays. If apoptosis is attenuated, receptor dependency is confirmed. Alternatively, use retinoid receptor antagonists (e.g., AGN194310) to block RXRα signaling .
Methodological Insight : Combine genetic (CRISPR/siRNA) and pharmacological inhibition with functional assays (e.g., Annexin V staining) .
Q. What experimental designs optimize fenretinide’s stability and bioavailability in cellular models?
Fenretinide’s hydrophobicity limits aqueous solubility. Use lipid-based carriers (e.g., liposomes) or solvents like DMSO (≤0.1% v/v) to enhance delivery. Pharmacokinetic studies in Huh7 cells show fenretinide induces CYP26A1/B1 (RA-metabolizing enzymes) 10-fold less than ATRA, suggesting slower degradation. Monitor intracellular drug levels via LC-MS and correlate with apoptotic markers (e.g., cleaved PARP) .
Methodological Insight : Pre-test solvent toxicity, use LC-MS for quantification, and pair with ROS assays to link stability to efficacy .
Q. How does fenretinide modulate oxidative stress pathways, and how can this be quantified?
Fenretinide generates ROS via lipid peroxidation, activating stress-response genes (e.g., DDIT3 and HERPUD1). Quantify ROS using fluorescent probes (e.g., DCFH-DA) and lipid peroxidation via malondialdehyde (MDA) assays. Transcriptome data show fenretinide upregulates HSPA1A/B (heat shock proteins), which mitigate ER stress, creating a balance between pro-apoptotic and protective signals .
Methodological Insight : Combine flow cytometry for ROS, HPLC for MDA, and RNA-seq to map stress-response pathways .
Q. What advanced genomic approaches elucidate fenretinide’s indirect vs. direct gene regulation?
ChIP-Seq reveals RXRα binds ~75% of fenretinide-regulated genes, but only 20% show expression changes, indicating indirect effects. To dissect this, integrate ATAC-seq (chromatin accessibility) with RNA-seq and CRISPR interference (CRISPRi) targeting RXRα-bound loci. For example, HSPA1A/B requires RXRα binding for fenretinide-induced expression, but DDIT3 regulation is indirect .
Methodological Insight : Multi-omics integration (ChIP-Seq, ATAC-seq, RNA-seq) and functional genomics (CRISPRi) .
Q. How does fenretinide synergize with other anticancer agents, and what assays validate synergy?
Fenretinide synergizes with 5-fluorouracil (5-FU) in colon cancer via p53-independent apoptosis. Use combination index (CI) analysis (Chou-Talalay method) to quantify synergy. In HT29 spheres, fenretinide + 5-FU reduces viability 3-fold vs. monotherapy. Transcriptome data show enhanced BAX activation and BCL2 suppression .
Methodological Insight : Dose-response matrices, CI calculations (CompuSyn software), and synergy-focused RNA-seq .
Q. What clinical translation challenges exist for fenretinide, and how can preclinical models address them?
Limited bioavailability and off-target effects (e.g., night blindness) hinder translation. Use nanoparticle formulations (e.g., ST-001 nanoFenretinide) to improve delivery. In cystic fibrosis models, fenretinide reduces lung inflammation via IL-8 suppression. Validate efficacy in patient-derived organoids and Phase 0 microdosing trials .
Methodological Insight : PK/PD modeling, organoid cultures, and FDA Orphan Drug Designation pathways .
Properties
CAS No. |
1027233-22-2 |
---|---|
Molecular Formula |
C₂₆H₃₃NO₃ |
Molecular Weight |
407.55 |
Synonyms |
2-Hydrosy-N-(4-hydroxyphenyl)-retinamide |
Origin of Product |
United States |
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